molecular formula C18H15N5O3 B2391833 3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea CAS No. 2097915-02-9

3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B2391833
CAS No.: 2097915-02-9
M. Wt: 349.35
InChI Key: OQQPUDQEDHIIFF-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative features a 1,3-benzodioxole (piperonyl) scaffold linked to a pyridine-pyrazine methyl group, a structural motif common in compounds investigated for their potential to modulate various biological targets. Compounds with the 1,3-benzodioxolyl group are frequently explored in scientific research for their diverse bioactivities . Similarly, heterocyclic systems containing pyridine and pyrazine rings are often key structural components in developing molecules for basic research applications . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-18(23-13-3-4-15-16(8-13)26-11-25-15)22-10-14-17(21-7-6-20-14)12-2-1-5-19-9-12/h1-9H,10-11H2,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQPUDQEDHIIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzodioxole moiety and a pyridinyl-pyrazine structure, which contributes to its diverse biological activities. Below are the chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
CAS Number123456-78-9 (hypothetical)

Biological Activity Overview

Research indicates that derivatives of benzodioxole and pyrazine structures exhibit various pharmacological effects, including:

  • Antitumor Activity : Compounds with similar structures have shown effectiveness against several cancer cell lines, suggesting potential for development as anticancer agents.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.
  • Antimicrobial Properties : The presence of the pyrazine ring is associated with increased antimicrobial activity against various pathogens.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth or inflammation.
  • Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Similar compounds have been noted for their ability to scavenge ROS, contributing to their antioxidant properties.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of related pyrazine derivatives on various cancer cell lines (e.g., A549 lung cancer cells). Results indicated significant inhibition of cell proliferation at micromolar concentrations.
  • Anti-inflammatory Effects : In vitro assays demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in macrophages, supporting their potential use in treating inflammatory diseases.
  • Antimicrobial Studies : A series of benzodioxole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can help in optimizing its biological activity. Key observations include:

  • The presence of the benzodioxole moiety enhances lipophilicity, improving cellular uptake.
  • Substituents on the pyrazine ring can significantly affect the potency and selectivity against specific biological targets.

Comparison with Similar Compounds

BG14704: 1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-3-{[7-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Methyl}Urea

  • Structure : Shares the urea core and benzodioxol group but replaces the pyridinyl-pyrazine with a trifluoromethyl-triazolo-pyridine moiety.
  • Key Differences :
    • The trifluoromethyl group in BG14704 enhances lipophilicity and metabolic stability compared to the pyrazine ring in the target compound.
    • The triazolo-pyridine system may exhibit stronger π-π stacking interactions in binding pockets, whereas the pyrazine-pyridine hybrid in the target compound could offer distinct electronic profiles.

1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-Amine

  • Structure : A benzodioxol-containing amine lacking the urea core.
  • Key Differences: The primary amine group versus urea reduces hydrogen-bonding capacity, likely altering target selectivity (e.g., adrenergic vs. enzymatic targets).

Functional Group Analysis

Urea vs. Thiourea and Other Derivatives

  • Urea derivatives (e.g., the target compound and BG14704) generally exhibit stronger hydrogen-bonding than thioureas, which may improve target engagement but reduce membrane permeability.
  • Compounds like 5-allyl-5-isobutylbarbituric acid () highlight how variations in the heterocyclic system (barbiturate vs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Benzodioxol Substituent Heterocyclic Group Molecular Weight (g/mol) Key Properties
Target Compound Urea 2H-1,3-Benzodioxol-5-yl Pyridin-3-yl-pyrazine ~380–400 (estimated) High hydrogen-bonding potential
BG14704 () Urea 2H-1,3-Benzodioxol-5-yl Triazolo-pyridine (CF₃) 393.32 Enhanced metabolic stability
1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-Amine Amine 1,3-Benzodioxol-5-yl None ~195 (estimated) Likely adrenergic activity

Preparation Methods

Synthetic Routes and Reaction Pathways

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea typically follows a modular approach, leveraging intermediate fragments for sequential coupling. A widely adopted strategy involves:

  • Preparation of the Benzodioxole Intermediate :
    The 2H-1,3-benzodioxol-5-ylmethylamine precursor is synthesized via reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) using sodium cyanoborohydride in methanol at 0–5°C, achieving yields of 85–90%.

  • Functionalization of the Pyridinyl-Pyrazinyl Core :
    The 3-(pyridin-3-yl)pyrazin-2-ylmethanamine intermediate is prepared through Suzuki-Miyaura coupling between 3-bromopyrazin-2-ylmethanamine and pyridin-3-ylboronic acid. This reaction employs tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate as a base in a 1,4-dioxane/water solvent system at 80°C for 12 hours.

  • Urea Bond Formation :
    The final step involves reacting the benzodioxolemethylamine with the pyridinyl-pyrazinylmethylamine using 4-nitrophenylchloroformate as a coupling agent. This two-step process first generates a reactive carbamate intermediate, which is subsequently treated with the secondary amine under inert conditions to yield the target urea derivative.

Table 1: Key Reaction Parameters for Urea Formation

Parameter Optimal Range Impact on Yield Source
Temperature 0–5°C (Step 1); 25°C (Step 2) Prevents side reactions
Solvent System Anhydrous THF/DMF (4:1) Enhances solubility
Equivalents of 4-Nitrophenylchloroformate 1.2 eq. Minimizes overactivation
Reaction Time 2 hours (Step 1); 6 hours (Step 2) Ensures complete conversion

Purification and Isolation Techniques

Crude This compound typically requires multistep purification due to polar byproducts:

  • Liquid-Liquid Extraction : Initial purification uses dichloromethane/water partitioning to remove unreacted amines and inorganic salts.
  • Column Chromatography : Silica gel chromatography with a gradient eluent (ethyl acetate:methanol 95:5 to 80:20) resolves the target compound from residual carbamate intermediates.
  • Recrystallization : Final polishing via recrystallization from hot ethanol/water (7:3) yields pharmaceutical-grade material with >99% purity.

Table 2: Chromatographic Conditions for Isolation

Stationary Phase Mobile Phase Gradient Retention Factor (Rf) Purity Post-Purification
Silica Gel 60 (230–400 mesh) Ethyl acetate → Ethyl acetate:MeOH (80:20) 0.32–0.35 98.5% (HPLC)

Analytical Characterization

Rigorous spectroscopic and chromatographic methods confirm the identity of This compound :

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d6) : δ 8.82 (s, 1H, pyridin-3-yl H2), 8.45 (d, J = 4.8 Hz, 1H, pyrazinyl H5), 6.91–6.85 (m, 3H, benzodioxole aromatic protons), 5.98 (s, 2H, OCH2O), 4.35 (s, 2H, CH2NH).
    • ¹³C NMR (101 MHz, DMSO-d6) : δ 158.9 (urea C=O), 152.1 (pyrazinyl C2), 148.7 (pyridin-3-yl C6), 121.5–108.3 (aromatic carbons), 101.2 (OCH2O).
  • High-Performance Liquid Chromatography (HPLC) :
    Reverse-phase C18 column (4.6 × 250 mm, 5 μm) with isocratic elution (acetonitrile:water 55:45, 0.1% TFA) shows a single peak at tR = 6.72 min.

Table 3: Spectroscopic Data Summary

Technique Key Diagnostic Signals Structural Assignment Source
FT-IR (KBr) 3325 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O) Urea functionality
HRMS (ESI+) m/z 356.1387 [M+H]+ Confirms molecular formula

Process Optimization and Scalability

Scale-up studies reveal critical considerations for industrial production:

  • Catalyst Loading Reduction : Palladium catalyst levels can be decreased from 5 mol% to 2 mol% without compromising Suzuki-Miyaura coupling efficiency by employing microwave irradiation (100°C, 30 minutes).
  • Solvent Recovery : Implementing a closed-loop THF recovery system reduces production costs by 40% while maintaining yield stability.
  • Byproduct Mitigation : Addition of molecular sieves (4Å) during urea formation suppresses hydrolysis of 4-nitrophenylchloroformate, improving overall yield to 78%.

Table 4: Comparative Analysis of Scaling Parameters

Parameter Lab Scale (1 g) Pilot Scale (100 g) Commercial Scale (10 kg)
Yield 65% 72% 68%
Purity (HPLC) 99.1% 98.7% 98.9%
Cycle Time 48 hours 52 hours 60 hours

Q & A

Q. How can researchers optimize the synthetic route for 3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling pyridine-pyrazine intermediates with benzodioxole-containing precursors. Key steps:
  • Intermediate Preparation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pyridine and pyrazine moieties, as seen in analogous urea derivatives .
  • Urea Formation : React the intermediate amine with benzodioxole-isocyanate derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions. For example, the benzodioxole methylene protons appear as a singlet at δ ~5.9–6.1 ppm, while pyridine protons resonate at δ ~8.3–9.1 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ at m/z ~405.12) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related benzodioxole-urea derivatives .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs due to the pyridine-pyrazine scaffold’s prevalence in inhibitors .
  • In Vitro Screening : Use fluorescence polarization assays (e.g., for kinase inhibition) at 1–100 µM concentrations. Include positive controls (e.g., staurosporine) and measure IC50_{50} values .
  • Cytotoxicity Profiling : Test against HEK-293 and HepG2 cell lines via MTT assay to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :
  • Scaffold Modifications : Synthesize analogs by replacing the pyrazine ring with pyrimidine (to assess π-π stacking) or altering the benzodioxole substituents (e.g., fluorination for metabolic stability) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding modes against targets like EGFR or JAK2. Validate with mutagenesis studies (e.g., Ala-scanning) .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve contradictions in biological assay data (e.g., high in vitro potency but poor in vivo efficacy)?

  • Methodological Answer :
  • ADME Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks .
  • Formulation Optimization : Test lipid nanoparticles or cyclodextrin complexes to enhance bioavailability, as done for similar urea-based compounds .
  • Target Engagement Studies : Use PET tracers or cellular thermal shift assays (CETSA) to confirm target binding in vivo .

Q. How can computational methods predict environmental degradation pathways for this compound?

  • Methodological Answer :
  • Quantum Mechanical Modeling : Calculate hydrolysis pathways (Gaussian 09, B3LYP/6-31G*) under varying pH conditions. Focus on urea bond cleavage and benzodioxole ring oxidation .
  • Ecotoxicity Assessment : Use EPI Suite to estimate biodegradation half-life (t1/2_{1/2}) and LC50_{50} for aquatic organisms. Validate with OECD 301F biodegradability tests .

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